2-(3,5-Difluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperazine ring substituted with a difluorobenzyl group and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzyl chloride and ®-piperazine-1-carboxylic acid tert-butyl ester.
Nucleophilic Substitution: The 3,5-difluorobenzyl chloride undergoes nucleophilic substitution with ®-piperazine-1-carboxylic acid tert-butyl ester in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The difluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of difluorobenzyl substitution on the biological activity of piperazine derivatives.
Medicine
In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting central nervous system disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzylamine: Similar structure but lacks the piperazine and ester groups.
Piperazine-1-carboxylic acid tert-butyl ester: Lacks the difluorobenzyl group.
2-(3,5-Difluorobenzyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the combination of the difluorobenzyl group and the piperazine ring, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound in the synthesis of novel pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C16H22F2N2O2 |
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Molecular Weight |
312.35 g/mol |
IUPAC Name |
tert-butyl 2-[(3,5-difluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-5-4-19-10-14(20)8-11-6-12(17)9-13(18)7-11/h6-7,9,14,19H,4-5,8,10H2,1-3H3 |
InChI Key |
LHHBLCPMRYNTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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